molecular formula C25H36N4O10 B12758845 N-(4-Dimethylaminophenyl)-2-(4-(3-hydroxypropyl)-1-piperazinyl)acetamide dimaleate hemihydrate CAS No. 118989-81-4

N-(4-Dimethylaminophenyl)-2-(4-(3-hydroxypropyl)-1-piperazinyl)acetamide dimaleate hemihydrate

Cat. No.: B12758845
CAS No.: 118989-81-4
M. Wt: 552.6 g/mol
InChI Key: JVKBYUJRBLIBOD-LVEZLNDCSA-N
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Description

N-(4-Dimethylaminophenyl)-2-(4-(3-hydroxypropyl)-1-piperazinyl)acetamide dimaleate hemihydrate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a dimethylaminophenyl group, a piperazinyl group, and a hydroxypropyl group. The dimaleate hemihydrate form indicates the presence of maleic acid and water molecules in the crystalline structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Dimethylaminophenyl)-2-(4-(3-hydroxypropyl)-1-piperazinyl)acetamide dimaleate hemihydrate typically involves multiple steps, including the formation of intermediate compounds. The process begins with the reaction of 4-dimethylaminobenzaldehyde with piperazine to form an intermediate Schiff base. This intermediate is then reduced to form the corresponding amine. The next step involves the reaction of this amine with 3-chloropropanol to introduce the hydroxypropyl group. Finally, the compound is reacted with maleic acid to form the dimaleate salt, and the hemihydrate form is obtained by crystallization in the presence of water.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Dimethylaminophenyl)-2-(4-(3-hydroxypropyl)-1-piperazinyl)acetamide dimaleate hemihydrate can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The dimaleate salt can be reduced to the free base form.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Conversion to the free base form.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-(4-Dimethylaminophenyl)-2-(4-(3-hydroxypropyl)-1-piperazinyl)acetamide dimaleate hemihydrate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-(4-Dimethylaminophenyl)-2-(4-(3-hydroxypropyl)-1-piperazinyl)acetamide dimaleate hemihydrate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The hydroxypropyl group may enhance its solubility and bioavailability, while the piperazinyl group can facilitate its interaction with biological targets. The dimaleate form may influence its stability and absorption.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Dimethylaminophenyl)-2-(4-(3-hydroxypropyl)-1-piperazinyl)acetamide hydrochloride
  • N-(4-Dimethylaminophenyl)-2-(4-(3-hydroxypropyl)-1-piperazinyl)acetamide free base

Uniqueness

N-(4-Dimethylaminophenyl)-2-(4-(3-hydroxypropyl)-1-piperazinyl)acetamide dimaleate hemihydrate is unique due to its specific combination of functional groups and its crystalline form. The presence of the dimaleate salt and hemihydrate form can influence its chemical properties, such as solubility, stability, and bioavailability, making it distinct from other similar compounds.

Properties

CAS No.

118989-81-4

Molecular Formula

C25H36N4O10

Molecular Weight

552.6 g/mol

IUPAC Name

(E)-but-2-enedioic acid;N-[4-(dimethylamino)phenyl]-2-[4-(3-hydroxypropyl)piperazin-1-yl]acetamide

InChI

InChI=1S/C17H28N4O2.2C4H4O4/c1-19(2)16-6-4-15(5-7-16)18-17(23)14-21-11-9-20(10-12-21)8-3-13-22;2*5-3(6)1-2-4(7)8/h4-7,22H,3,8-14H2,1-2H3,(H,18,23);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+

InChI Key

JVKBYUJRBLIBOD-LVEZLNDCSA-N

Isomeric SMILES

CN(C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)CCCO)C.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CN2CCN(CC2)CCCO.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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